molecular formula C12H15F2NO B1453665 N-cyclopentyl-4-(difluoromethoxy)aniline CAS No. 1042523-61-4

N-cyclopentyl-4-(difluoromethoxy)aniline

Cat. No. B1453665
CAS RN: 1042523-61-4
M. Wt: 227.25 g/mol
InChI Key: KHQCJQGUJBOYRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-4-(difluoromethoxy)aniline (N-CPAF) is a synthetic compound that has been studied for its potential applications in research and development. It is an aniline derivative containing a cyclopentyl group and two difluoromethoxy groups, and is a member of the family of organofluorines. N-CPAF has been studied for its ability to act as a catalyst, as well as its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. N-CPAF has also been studied for its potential use in the development of new drugs and as a tool for studying the biochemical and physiological effects of compounds.

Scientific Research Applications

Aniline Derivatives in Local Anesthetic Activity

The synthesis of compounds possessing local anesthetic and analgesic properties includes the use of -aminoacetyl derivatives of 2-pentenyl and 2-cyclopentenylanilines. This research demonstrates the significant role of aniline derivatives in developing pharmacologically active compounds. The study involved synthesizing and characterizing a series of -aminoacetanilide hydrochlorides from ortho-(cyclopent-1-enyl)anilines and cyclopentylanilines, showing the versatility of aniline derivatives in medicinal chemistry (Gataullin et al., 2001).

Synthesis of 4-Quinolones and Heterocycles

The cycloacylation of aniline derivatives to 4-quinolones, facilitated by Eaton's reagent, is a high-yielding methodology applicable to a range of functionalized anilines. This process is significant for preparing various heterocycles and bis-quinolones, indicating the broad utility of aniline derivatives in synthesizing complex organic compounds (Zewge et al., 2007).

Insights into Anodic N-N Bond Formation

Research into the electrochemical synthesis of pyrazolidine-3,5-diones and benzoxazoles via N-N bond formation offers insights into creating medicinally relevant structures. This method, involving anilides and dianilides, suggests that aniline derivatives can be central in developing new synthetic routes for valuable medicinal compounds (Gieshoff et al., 2017).

Application in Electrochromic Materials

The development of novel donor–acceptor systems involving nitrotriphenylamine and thiophene derivatives highlights the application of aniline derivatives in electrochromic materials. These materials show potential for use in NIR region applications due to their high optical contrasts and fast switching speeds (Li et al., 2017).

properties

IUPAC Name

N-cyclopentyl-4-(difluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO/c13-12(14)16-11-7-5-10(6-8-11)15-9-3-1-2-4-9/h5-9,12,15H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQCJQGUJBOYRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-4-(difluoromethoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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